methyl 2-({2-[(dimethylcarbamoyl)amino]-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-({2-[(DIMETHYLCARBAMOYL)AMINO]-3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(DIMETHYLCARBAMOYL)AMINO]-3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[(DIMETHYLCARBAMOYL)AMINO]-3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
METHYL 2-({2-[(DIMETHYLCARBAMOYL)AMINO]-3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(DIMETHYLCARBAMOYL)AMINO]-3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
- Thiophene derivatives with various substituents
Uniqueness
METHYL 2-({2-[(DIMETHYLCARBAMOYL)AMINO]-3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, such as the presence of trifluoromethyl and carbamoyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and differentiate it from other thiophene derivatives .
Properties
Molecular Formula |
C19H26F3N3O5S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
methyl 2-[[2-(dimethylcarbamoylamino)-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H26F3N3O5S/c1-5-30-16(27)18(19(20,21)22,24-17(28)25(2)3)23-14-13(15(26)29-4)11-9-7-6-8-10-12(11)31-14/h23H,5-10H2,1-4H3,(H,24,28) |
InChI Key |
HOUUXZAGRZMRMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCCC2)C(=O)OC)NC(=O)N(C)C |
Origin of Product |
United States |
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